molecular formula C11H10N2O3 B13694352 Methyl 5-Methyl-2-(2-pyridyl)oxazole-4-carboxylate

Methyl 5-Methyl-2-(2-pyridyl)oxazole-4-carboxylate

Cat. No.: B13694352
M. Wt: 218.21 g/mol
InChI Key: WTUDYANWJUVDDQ-UHFFFAOYSA-N
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Description

Methyl 5-Methyl-2-(2-pyridyl)oxazole-4-carboxylate is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-Methyl-2-(2-pyridyl)oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-pyridylacetonitrile with ethyl oxalyl chloride in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-Methyl-2-(2-pyridyl)oxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.

    Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridyl and oxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed.

Major Products Formed

    Oxidation: Oxazole N-oxides.

    Reduction: Oxazoline derivatives.

    Substitution: Various substituted oxazole and pyridyl derivatives.

Scientific Research Applications

Methyl 5-Methyl-2-(2-pyridyl)oxazole-4-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its role in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of new materials with unique properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of Methyl 5-Methyl-2-(2-pyridyl)oxazole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The exact pathways depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-Methyl-2-(2-pyridyl)oxazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its pyridyl group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

methyl 5-methyl-2-pyridin-2-yl-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C11H10N2O3/c1-7-9(11(14)15-2)13-10(16-7)8-5-3-4-6-12-8/h3-6H,1-2H3

InChI Key

WTUDYANWJUVDDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=N2)C(=O)OC

Origin of Product

United States

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